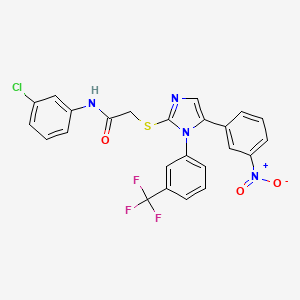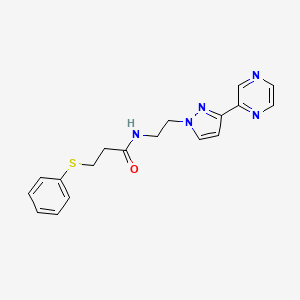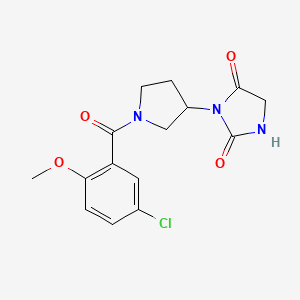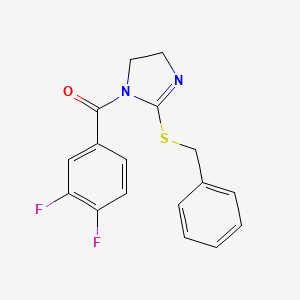
N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide" is a complex molecule that likely exhibits a range of interactions due to its various substituents. While the provided papers do not directly discuss this compound, they do provide insights into similar structures that can help us infer some properties and behaviors of the compound .
Synthesis Analysis
The synthesis of similar compounds, as described in the provided papers, involves the formation of amide bonds and the introduction of substituents onto aromatic rings. The papers discuss N-substituted phenyl acetamides, which are structurally related to the compound of interest. The synthesis likely involves multiple steps, including nitration, chlorination, and the formation of the imidazole ring, followed by the introduction of the trifluoromethyl group and the thioacetamide moiety .
Molecular Structure Analysis
The molecular structure of the compound is expected to be influenced by the presence of electron-withdrawing and electron-donating groups, such as the nitro, chloro, and trifluoromethyl groups. These groups can affect the bond lengths and angles within the molecule. The papers describe the crystal structures of similar N-substituted phenyl acetamides, which exhibit normal bond lengths and angles with some deviations due to the presence of strong electron-withdrawing groups .
Chemical Reactions Analysis
The reactivity of the compound is likely to be influenced by the functional groups present. The nitro group is an electron-withdrawing group that can make the aromatic ring more susceptible to nucleophilic substitution reactions. The presence of the imidazole ring and the thioacetamide moiety may also introduce additional reactivity, potentially participating in hydrogen bonding and other non-covalent interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are expected to be complex due to its structural features. The presence of multiple substituents can lead to a variety of intermolecular interactions, affecting the compound's melting point, solubility, and crystal packing. The papers suggest that similar compounds exhibit hydrogen bonding and other non-covalent interactions, which contribute to the stability and the supramolecular architecture of the crystal structures . The presence of the trifluoromethyl group could also affect the compound's hydrophobicity and electronic properties.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis and Anticonvulsant Activity : A study by Aktürk et al. (2002) explored the synthesis and anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, finding that 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide exhibited significant activity (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Antitumor Activity Evaluation : Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their potential antitumor activity in vitro. Certain compounds showed considerable anticancer activity against some cancer cell lines, underscoring the therapeutic potential of related chemical structures (Yurttaş, Tay, & Demirayak, 2015).
Anticancer Agents : Evren et al. (2019) reported on the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and their investigation as anticancer agents. The study highlighted specific compounds with high selectivity and apoptosis-inducing capabilities against cancer cell lines (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Structural Characterization
Molecular Structure Analysis : Boechat et al. (2011) detailed the structures of acetamide derivatives, emphasizing the "V" shape of the molecules and the intermolecular interactions that generate 3-D arrays. This structural insight is crucial for understanding the interaction mechanisms of similar compounds (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).
Electrochemical Studies : Soylemez et al. (2015) utilized a benzimidazole derivative in electrochemical copolymerization studies, which contributed to lower oxidation potential and higher optical contrast, demonstrating the compound's utility in material science (Soylemez, Hacioglu, Demirci Uzun, & Toppare, 2015).
Antimicrobial Activity : Mistry et al. (2009) synthesized novel thiazolidinone and acetidinone derivatives and evaluated their antimicrobial activity, revealing potential applications in combating microbial resistance (Mistry, Desai, & Intwala, 2009).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF3N4O3S/c25-17-6-3-7-18(12-17)30-22(33)14-36-23-29-13-21(15-4-1-9-20(10-15)32(34)35)31(23)19-8-2-5-16(11-19)24(26,27)28/h1-13H,14H2,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGFFUIFKMPOMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(2-morpholinoanilino)-2-propen-1-one](/img/structure/B2507061.png)

![2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2507063.png)
![N-(2-acetylphenyl)-2-[[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2507064.png)
![3-[[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2507069.png)
![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2507070.png)

![3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2507073.png)

![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507076.png)
![3-(Oxan-4-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine](/img/structure/B2507079.png)

![N-[1-dimethylamino-meth-(E)-ylidene]-2,4-difluorobenzamide](/img/structure/B2507082.png)